2-[(E)-2-(4-ethoxyphenyl)ethenyl]quinoline
Overview
Description
2-[(E)-2-(4-ethoxyphenyl)ethenyl]quinoline is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a 4-ethoxyphenyl group attached via an ethenyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(4-ethoxyphenyl)ethenyl]quinoline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-ethoxybenzaldehyde and 2-aminobenzyl alcohol.
Condensation Reaction: The 4-ethoxybenzaldehyde undergoes a condensation reaction with 2-aminobenzyl alcohol in the presence of a base such as sodium hydroxide to form the intermediate Schiff base.
Cyclization: The Schiff base is then cyclized using an acid catalyst like sulfuric acid to form the quinoline ring system.
Ethenylation: Finally, the quinoline derivative is subjected to an ethenylation reaction using a suitable reagent like vinyl bromide to introduce the ethenyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Industrial methods may also employ continuous flow reactors and automated systems for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(4-ethoxyphenyl)ethenyl]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the ethenyl group to an ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Ethyl-substituted quinoline derivatives.
Substitution: Halogenated or alkylated quinoline derivatives.
Scientific Research Applications
2-[(E)-2-(4-ethoxyphenyl)ethenyl]quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(4-ethoxyphenyl)ethenyl]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The ethenyl group enhances the compound’s ability to interact with hydrophobic pockets in the target molecules, increasing its potency and selectivity.
Comparison with Similar Compounds
Similar Compounds
2-[(E)-2-(4-methoxyphenyl)ethenyl]quinoline: Similar structure but with a methoxy group instead of an ethoxy group.
2-[(E)-2-(4-chlorophenyl)ethenyl]quinoline: Similar structure but with a chloro group instead of an ethoxy group.
2-[(E)-2-(4-methylphenyl)ethenyl]quinoline: Similar structure but with a methyl group instead of an ethoxy group.
Uniqueness
2-[(E)-2-(4-ethoxyphenyl)ethenyl]quinoline is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
Properties
IUPAC Name |
2-[(E)-2-(4-ethoxyphenyl)ethenyl]quinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c1-2-21-18-13-8-15(9-14-18)7-11-17-12-10-16-5-3-4-6-19(16)20-17/h3-14H,2H2,1H3/b11-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHWONNVVNJIFQ-YRNVUSSQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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